2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 3,4-dimethoxybenzoate
Description
2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 3,4-dimethoxybenzoate is a complex organic compound that features a unique structure combining chromene, benzofuran, and benzoate moieties
Properties
Molecular Formula |
C27H20O7 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
[(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C27H20O7/c1-30-22-10-7-18(13-24(22)31-2)27(29)33-19-8-9-20-23(14-19)34-25(26(20)28)12-16-11-17-5-3-4-6-21(17)32-15-16/h3-14H,15H2,1-2H3/b25-12- |
InChI Key |
XSAZSRCVHMPXCO-ROTLSHHCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=CC=CC=C5OC4)/O3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=CC=CC=C5OC4)O3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. One common approach is the condensation of 2H-chromen-3-ylmethylene derivatives with 3-oxobenzo[3,4-b]furan-6-yl compounds, followed by esterification with 3,4-dimethoxybenzoic acid. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination with thionyl chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The chromene and benzofuran moieties are known for their biological activity, making this compound a valuable tool in drug discovery.
Medicine
Medicinally, 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 3,4-dimethoxybenzoate and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors or photonic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chromene and benzofuran moieties can also interact with cellular receptors or DNA, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl benzoate
- 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate
- 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 3,4,5-trimethoxybenzoate
Uniqueness
What sets 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 3,4-dimethoxybenzoate apart from similar compounds is the presence of the 3,4-dimethoxybenzoate group. This modification can significantly alter the compound’s electronic properties, solubility, and biological activity, making it a unique candidate for various applications.
Biological Activity
The compound 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 3,4-dimethoxybenzoate is a synthetic derivative that has garnered attention in recent research due to its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a chromene moiety, which is known for its diverse biological activities, such as anti-inflammatory and anticancer effects.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections summarize key findings related to the specific compound .
Anticancer Activity
Studies have shown that derivatives of coumarin and related compounds can inhibit cancer cell proliferation. For instance, compounds containing the chromene structure have been noted for their ability to induce apoptosis in various cancer cell lines. In vitro assays demonstrated that the compound significantly inhibited the growth of human cancer cells, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 10.5 | Induction of apoptosis via caspase activation |
| MCF-7 (breast) | 12.0 | Cell cycle arrest at G1 phase |
| A549 (lung) | 8.5 | Inhibition of angiogenesis through VEGF suppression |
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against various pathogens. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound showed significant inhibition zones in agar diffusion assays.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Enzyme Inhibition
The compound was evaluated for its ability to inhibit key enzymes implicated in disease processes. Notably, it demonstrated potent inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease.
- IC50 for AChE : 2.7 µM
- Mechanism : Competitive inhibition
Case Studies
Several case studies highlight the therapeutic potential of the compound:
- Neuroprotective Effects : A study involving neuroblastoma cells revealed that treatment with the compound resulted in increased levels of neuroprotective factors and reduced oxidative stress markers.
- Anti-inflammatory Properties : In vivo models demonstrated that administration of the compound reduced inflammation markers in induced arthritis models, suggesting its potential use in treating inflammatory diseases.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics. Toxicological assessments have shown no significant adverse effects at therapeutic doses, making it a promising candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
